Gamillus -

Gamillus

Catalog Number: EVT-1534785
CAS Number:
Molecular Formula: C15H16N4O3
Molecular Weight: 300.318
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gamillus is a novel acid-tolerant green RSFP, exhibiting negative switching with especially high contrast in acidic conditions, and its off switching is caused by trans-to-cis isomerization of the chromophore hydroxyphenyl ring that accompanies protonation.
Overview

Gamillus is a novel green fluorescent protein (GFP) derived from the jellyfish species Olindias formosa. This protein has been engineered to exhibit enhanced properties, including acid tolerance, brightness, and photostability, making it particularly useful for bioimaging applications in acidic environments. Gamillus has a reported pKa of 3.4, which allows it to maintain fluorescence in conditions that typically quench other fluorescent proteins. This unique characteristic enables its application in tracking cellular processes, especially within acidic organelles like lysosomes.

Source and Classification

Gamillus is classified as a monomeric green fluorescent protein. It was developed through directed evolution from the native green fluorescent protein found in Olindias formosa, a hydrozoan jellyfish. The development aimed to enhance the protein's stability and functionality under acidic conditions, which are common in many biological processes.

Synthesis Analysis

Methods

The synthesis of Gamillus involves several key steps:

  1. Directed Evolution: Initially, the native GFP was subjected to mutagenesis to create a library of variants.
  2. Screening: Variants were screened for desirable traits such as brightness and acid tolerance.
  3. Protein Expression: Selected variants were expressed in bacterial systems for purification.
  4. Purification: Techniques such as size-exclusion chromatography were employed to isolate the monomeric form of Gamillus.

Technical Details

The final variant of Gamillus demonstrated approximately 1.78 times greater brightness than enhanced green fluorescent protein (EGFP), with a maturation efficiency of 58% compared to EGFP's 66% . The maturation rate at physiological temperature (37°C) was also significantly higher than that of EGFP.

Molecular Structure Analysis

Structure

Gamillus possesses a unique chromophore configuration that contributes to its acid tolerance and photostability. The chromophore undergoes deprotonation, stabilized by a trans configuration that is critical for maintaining fluorescence under varying pH levels.

Data

X-ray crystallography studies have provided insights into the structural characteristics of Gamillus, revealing details about the arrangement of amino acids surrounding the chromophore and how these contribute to its stability and functionality .

Chemical Reactions Analysis

Gamillus is primarily involved in fluorescence reactions where it emits light upon excitation. Its chemical behavior under acidic conditions shows that:

  • At pH levels below 4.5, fluorescence intensity decreases due to protonation effects on the chromophore.
  • The absorbance peak at 504 nm is retained longer than other GFPs when exposed to acidic environments, indicating superior stability .
Mechanism of Action

The mechanism of action for Gamillus involves its ability to absorb light at specific wavelengths (peak excitation at 504 nm) and emit fluorescence. This process is influenced by the pH level of the environment:

  • In acidic conditions, Gamillus retains its fluorescent properties longer than traditional GFPs due to its unique structural adaptations.
  • The photoswitchable nature allows Gamillus to transition between on and off states depending on light exposure, enhancing its utility in live-cell imaging applications .
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 27 kDa.
  • pKa: 3.4, indicating strong acid tolerance.
  • Brightness: 1.78 times brighter than EGFP.

Chemical Properties

  • Stability: Maintains fluorescence under acidic conditions where other proteins would typically degrade.
  • Maturation Rate: Faster than many conventional fluorescent proteins, enhancing its applicability in real-time imaging.
Applications

Gamillus has significant potential in various scientific fields:

  • Cell Biology: Used for tracking cellular processes such as autophagy and lysosomal dynamics due to its stability in acidic environments.
  • Bioimaging: Serves as a molecular tag for imaging techniques that require bright and stable fluorescent markers.
  • Biotechnology: Potential applications in developing biosensors and other molecular tools where acid tolerance is critical .
Etymological and Nomenclatural Foundations of Gamillus

Linguistic Origins of the Term "Gamillus" in Scientific Nomenclature

The name "Gamillus" derives from the fluorescent protein precursor "Gamillus0.5", identified during its initial isolation from the jellyfish Olindias formosa (commonly known as the flower hat jellyfish) [1] [6]. Unlike many fluorescent proteins (FPs) named after spectral properties (e.g., mCherry, mNeonGreen), "Gamillus" retains a direct taxonomic link to its biological origin. The suffix "Gamillus" lacks a direct Latin or Greek root but appears to be a unique identifier coined by its discoverers at Osaka University, reflecting a departure from color-centric naming traditions [6] [8]. This nomenclature emphasizes the protein’s novel functional attributes—particularly its acid tolerance—rather than its spectral characteristics. The designation aligns with modern trends in FP naming that prioritize functional or structural uniqueness over descriptive color labels.

Historical Context of Naming Conventions for Fluorescent Proteins

Fluorescent protein nomenclature has evolved through distinct phases:

  • First-Generation (Descriptive): Early FPs like Aequorea victoria GFP (Green Fluorescent Protein) and DsRed (Discosoma sp. Red) used color and organismal origins [8].
  • Engineering Era (Prefix-Based): Monomeric variants (e.g., mEGFP, mCherry) introduced "m" prefixes to denote monomerization, crucial for fusion protein applications [2] [8].
  • Functional/Symbolic Naming: Recent FPs like Gamillus (2018) and mGreenLantern (2020) prioritize symbolic or functional attributes. "Gamillus" signifies acid tolerance, while "mGreenLantern" alludes to brightness [2] [6].

Gamillus’s name diverges from earlier conventions by omitting explicit references to color, organism, or oligomericity. Instead, it implicitly acknowledges its lineage from Olindias formosa while foregrounding its breakthrough functionality [1] [8].

Comparative Analysis of "Gamillus" with Other Protein Nomenclature Systems

Gamillus’s nomenclature contrasts with other FP naming systems through its emphasis on functional performance:

Table 1: Nomenclature Systems for Fluorescent Proteins

Protein NameOrganismal OriginColor ReferenceOligomericityFunctional Attribute
GamillusOlindias formosaAbsentAbsent¹Acid tolerance (pKa 3.4)
mNeonGreenBranchiostoma lanceolatumExplicit ("Green")Monomeric ("m")Brightness
mRuby3SyntheticExplicit ("Ruby")Monomeric ("m")Photostability
TagRFPEntacmaea quadricolorExplicit ("RFP")AbsentOligomericity evolution

¹Gamillus is inherently monomeric but omits the "m" prefix [1] [2] [8].

Key distinctions include:

  • Lack of Color Descriptor: Unlike mRuby3 or TagRFP, "Gamillus" avoids spectral references, highlighting its pH resilience as its defining feature [8].
  • Omission of Oligomericity Marker: Despite being monomeric, Gamillus excludes the "m" prefix—a deliberate break from conventions established by mEGFP and mCherry. This reflects confidence in its inherent monomericity without requiring annotation [1] [4].
  • Taxonomic Fidelity: Names like "Gamillus" and "KillerRed" (from Heteractis crispa) preserve organismal origins, whereas synthetic FPs (e.g., mScarlet) often adopt purely symbolic names [5] [8].

Table 2: Performance Attributes of Modern Green Fluorescent Proteins

ProteinBrightness²pKaMaturation Time (min)Cellular Norm. Intensity³Naming Focus
Gamillus74.73.48.00.5Acid tolerance
mEGFP38.06.028.01.0Color + monomericity
mNeonGreen90.05.718.03.3Color + brightness
mGreenLantern74.05.614.06.3Symbolic brightness

²Brightness = (ε × QY)/1000; ε: extinction coefficient (M⁻¹cm⁻¹), QY: quantum yield [2].³Relative to EGFP in mammalian cells [2].

Gamillus’s name thus represents a paradigm shift toward function-first terminology, reflecting its role in enabling imaging in acidic organelles (pH 4.5–6.0)—a previously inaccessible niche due to FP instability [6] [8]. Its nomenclature underscores how performance breakthroughs increasingly drive naming strategies, moving beyond purely structural or spectral descriptors.

Properties

Product Name

Gamillus

IUPAC Name

(Z)-4-(4-(4-Hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-4-iminobutanamide

Molecular Formula

C15H16N4O3

Molecular Weight

300.318

InChI

InChI=1S/C15H16N4O3/c1-19-14(11(16)6-7-13(17)21)18-12(15(19)22)8-9-2-4-10(20)5-3-9/h2-5,8,16,20H,6-7H2,1H3,(H2,17,21)/b12-8-,16-11?

InChI Key

CATDIRASHMZBMX-TYAWLKMTSA-N

SMILES

O=C(N)CCC(C1=N/C(C(N1C)=O)=C\C2=CC=C(O)C=C2)=N

Solubility

Soluble in DMSO

Synonyms

Gamillus

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